One of the primary applications of Lithium triethylhydroborate is as a reducing agent. Its ability to readily donate a hydride ion (H⁻) makes it valuable in various organic synthesis reactions. Studies have shown its effectiveness in:
Lithium triethylhydroborate serves as a precursor for synthesizing other organometallic reagents, particularly organolithium compounds. Due to its strong Lewis acid-base adduct formation with certain Lewis acids, it facilitates the generation of organolithium compounds from alkyl halides (R-X) (Source: ). Organolithium compounds are powerful nucleophiles used in various synthetic strategies.
While the research is still in its early stages, Lithium triethylhydroborate shows promise in other scientific areas:
Lithium triethylborohydride is a colorless, pyrophoric liquid with the chemical formula LiBH(CH2CH3)3. It is highly reactive with water, alcohols, and acids, releasing flammable hydrogen gas . The compound's structure contributes to its strong reducing properties, with the boron-hydrogen bond being highly polarized due to the electronegativity difference between boron and hydrogen .
Lithium triethylborohydride is an exceptionally powerful nucleophile and reducing agent in organic synthesis . It rapidly reduces various functional groups:
The compound also promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones, which can be applied in aldol-type self-condensation and aldol reactions .
While lithium triethylborohydride itself is not directly used in biological systems due to its high reactivity, its reducing capabilities make it valuable in the synthesis of biologically active compounds. For instance, it can be used to produce alcohols and thiols, which are important functional groups in many bioactive molecules.
Lithium triethylborohydride is most commonly produced by the reaction between lithium hydride (LiH) and triethylborane (Et3B) :
LiH + Et3B → LiBH(CH2CH3)3
This reaction yields approximately 99% of the desired product. The resulting solution is typically filtered to remove any excess lithium hydride, resulting in a crystal-clear solution .
Lithium triethylborohydride interacts strongly with water, alcohols, and acids, leading to violent and exothermic reactions. These reactions release flammable hydrogen gas and pyrophoric triethylborane vapor, which can ignite spontaneously . Due to its high reactivity, the compound must be handled with extreme caution and under inert atmosphere conditions.
Lithium triethylborohydride is part of a family of borohydride reducing agents. Some similar compounds include:
Lithium triethylborohydride stands out among these compounds due to its exceptional reducing power and selectivity . It is considered a "super hydride" because of its ability to rapidly reduce a wide range of functional groups with high yields . Compared to other borohydrides, lithium triethylborohydride often exhibits faster reaction rates and can reduce functional groups that are resistant to other reducing agents .
Flammable;Corrosive;Irritant